1-(2-Bromoethyl)-4-chlorobenzene
Overview
Description
1-(2-Bromoethyl)-4-chlorobenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H8BrCl and its molecular weight is 219.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Electron Attachment Studies
Research conducted by Mahmoodi-Darian et al. (2010) on 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene investigated dissociative electron attachment (DEA). This study is relevant for understanding the electron interactions in similar compounds like 1-(2-Bromoethyl)-4-chlorobenzene. DEA processes were interpreted with thermodynamics calculations, emphasizing the importance of thermally excited vibrations in electron attachment processes (Mahmoodi-Darian et al., 2010).
2. NMR Spectroscopy in Liquid Crystalline Phase
Jacobsen & Schaumburg (1977) provided insights into the molecular structure of chlorobenzene and bromobenzene using 1H and 2H NMR spectroscopy in a liquid crystalline phase. The findings from this study can be extrapolated to understand the structural behavior of this compound in similar environments (Jacobsen & Schaumburg, 1977).
3. Computational and Spectroscopic Analysis
A study by Vennila et al. (2018) on 2-bromo-1, 4-dichlorobenzene (BDB) combined experimental and theoretical vibrational investigation. This research is pertinent for understanding the electronic and vibrational properties of structurally similar compounds like this compound (Vennila et al., 2018).
4. Spectroscopic Investigation of Halogenated Benzene
Udayakumar et al. (2011) investigated the FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene. This study is crucial for understanding the spectroscopic behavior of this compound, particularly in how halogens impact the benzene molecule's vibrational characteristics (Udayakumar et al., 2011).
5. Zeolite Catalysis in Bromination Reactions
Research by Singh et al. (1999) on the bromination of chlorobenzene using zeolite as a catalyst is significant for understanding the catalytic behavior in reactions involving this compound. The study highlighted the selectivity and efficiency of zeolite catalysts in bromination processes (Singh et al., 1999).
Properties
IUPAC Name |
1-(2-bromoethyl)-4-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFMYKFAUNCQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215635 | |
Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6529-53-9 | |
Record name | 1-(2-Bromoethyl)-4-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6529-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006529539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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